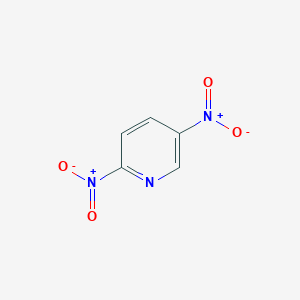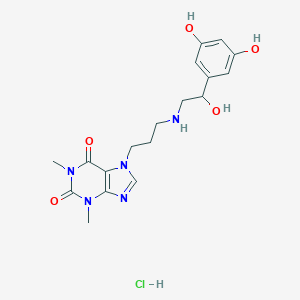
(S)-(+)-Ácido 2-amino-4-bromobutírico bromhidrato
Descripción general
Descripción
(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is an organic compound with the molecular formula C4H9BrNO2·HBr. It is a derivative of butyric acid, featuring an amino group and a bromine atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and metalloaminoacids.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and as a research tool in drug development.
Industry: The compound is employed in the production of specialty chemicals and as an intermediate in various industrial processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide typically involves the bromination of butyric acid derivatives. One common method is the α-bromination of butyric acid using bromine or hydrobromic acid in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-10°C to ensure the stability of the product .
Industrial Production Methods
Industrial production of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The product is then purified through recrystallization or other separation techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The compound can be reduced to form simpler derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include substituted butyric acid derivatives, oxo compounds, and reduced amines .
Mecanismo De Acción
The mechanism of action of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-chlorobutyric acid
- 2-Amino-4-iodobutyric acid
- 2-Amino-4-fluorobutyric acid
Uniqueness
(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is unique due to its specific stereochemistry and the presence of a bromine atom, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable in applications requiring precise molecular interactions .
Propiedades
IUPAC Name |
(2S)-2-amino-4-bromobutanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLMXICGDYZOJH-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CBr)[C@@H](C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369967 | |
| Record name | (2S)-2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15159-65-6 | |
| Record name | (2S)-2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-Amino-4-bromobutyric Acid Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide in the synthesis of (S)-2-aminobutanamide?
A1: (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide serves as a crucial intermediate in the synthesis of (S)-2-aminobutanamide, as outlined in the research paper []. The synthesis starts with L-(+)-methionine and involves a multi-step process. (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is synthesized from an earlier intermediate, S-2-amino-4-hydroxy butyrate hydrochloride, by hydroxy bromination. This compound then undergoes further transformations, including esterification and catalytic hydrogenation, ultimately leading to the formation of (S)-2-aminobutanamide.
Q2: Are there alternative synthetic routes to (S)-2-aminobutanamide that don't involve (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide?
A2: While the provided research paper [] specifically focuses on the synthesis using (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide, other synthetic routes to (S)-2-aminobutanamide might exist. Exploring alternative routes could be an interesting avenue for further research, potentially leading to more efficient, cost-effective, or environmentally friendly synthesis methods.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)






![Bis[4-(4-aminophenoxy)phenyl]sulfone](/img/structure/B80366.png)
![4-[(R)-chloro-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]-6-methoxyquinoline](/img/structure/B80367.png)

